molecular formula C10H10B2F8N2 B1147537 N-Fluoropyridinium pyridine heptafluorodiborate CAS No. 131307-35-2

N-Fluoropyridinium pyridine heptafluorodiborate

Cat. No.: B1147537
CAS No.: 131307-35-2
M. Wt: 331.81
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Description

N-Fluoropyridinium pyridine heptafluorodiborate (NFPy) is recognized as a safe and inexpensive source of electrophilic fluorine, developed to facilitate fluorination reactions for non-specialist chemists . This novel reagent operates under mild conditions to selectively transfer fluorine to the reactive sites of activated olefins, including enol derivatives, enol esters, silyl enol ethers, and enamines . Its utility extends to the fluorination of sulfides, providing researchers with a versatile tool for introducing fluorine atoms into target molecules . As part of the broader class of N-F reagents, NFPy stands out for its easy handling, efficiency, and selectivity, contributing significantly to advancements in organofluorine chemistry by enabling reactions in conventional glass equipment with solvents such as acetonitrile . This stability and non-hygroscopic nature offer a practical advantage over more hazardous and sensitive fluorinating agents, making it a valuable reagent for the synthesis of fluorinated organic compounds in pharmaceutical and agrochemical research . This product is intended for research purposes and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-fluoropyridin-1-ium;pyridine;trifluoroborane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN.C5H5N.BF4.BF3/c6-7-4-2-1-3-5-7;1-2-4-6-5-3-1;2-1(3,4)5;2-1(3)4/h1-5H;1-5H;;/q+1;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBNMUUTZSTDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=[N+](C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10B2F8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131307-35-2
Record name 1-Fluoropyridinium Pyridine Heptafluorodiborate [Fluorinating Reagent]
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Biological Activity

N-Fluoropyridinium pyridine heptafluorodiborate (NFPy) is a fluorinating agent that has garnered attention in organic synthesis due to its unique reactivity and biological implications. This article explores the biological activity of NFPy, detailing its synthesis, properties, and applications in various chemical reactions, particularly in the context of fluorination processes.

Chemical Structure and Properties

NFPy, with the molecular formula C10H10B2F8N2C_{10}H_{10}B_2F_8N_2, consists of a pyridinium cation and a heptafluorodiborate anion. The presence of fluorine atoms significantly influences its reactivity, making it a potent electrophilic fluorinating agent. The compound exhibits unique NMR characteristics, which aid in understanding its behavior in chemical reactions.

Table 1: Key Properties of NFPy

PropertyValue
Molecular Weight332.00 g/mol
AppearanceWhite crystalline solid
Melting PointNot specified
SolubilitySoluble in polar solvents
Fluorine ContentHigh effective fluorine content

Synthesis of N-Fluoropyridinium Salts

The synthesis of NFPy involves the reaction of pyridine with fluorine gas under controlled conditions. The process typically utilizes a mixture of 10%10\% fluorine in nitrogen to form stable N-fluoropyridinium salts. This method allows for the selective introduction of fluorine into various substrates, enhancing their reactivity and potential biological activity .

Biological Activity and Applications

NFPy has been investigated for its potential applications in medicinal chemistry and organic synthesis. Its ability to introduce fluorine into organic molecules is particularly valuable in the development of pharmaceuticals, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Case Studies

  • Fluorination of Aromatic Compounds : Research indicates that NFPy can effectively fluorinate aromatic compounds under mild conditions, yielding high selectivity and purity. For instance, studies have shown successful fluorination of phenolic compounds, which are critical intermediates in drug synthesis .
  • Electrophilic Fluorination : NFPy has been employed as an electrophilic fluorinating agent for various nucleophilic substrates, including carbanions and olefins. This versatility allows for the preparation of diverse fluorinated products with potential biological activity .
  • Pharmaceutical Applications : The introduction of fluorine into drug candidates can significantly alter their pharmacokinetic properties. For example, compounds synthesized using NFPy have shown promise as inhibitors in cancer therapy by enhancing their binding affinity to target enzymes .

Mechanistic Insights

The mechanism by which NFPy operates as a fluorinating agent involves the formation of a reactive intermediate that facilitates the transfer of the fluoride ion to the substrate. This process is influenced by factors such as electronic effects from substituents on the pyridine ring and steric hindrance .

Safety and Toxicity Considerations

While NFPy is effective as a fluorinating agent, it is essential to consider its safety profile. As with many fluorinated compounds, there may be associated hazards due to the high reactivity and potential toxicity of fluoride ions. Proper handling procedures should be followed to mitigate risks during laboratory use.

Scientific Research Applications

Fluorination of Organic Compounds

The primary application of N-fluoropyridinium pyridine heptafluorodiborate lies in its use as a fluorinating agent for various organic compounds. It has demonstrated effectiveness in fluorinating:

  • Aliphatic Compounds : Such as 1-octyl magnesium bromide and enolate derivatives like 3-pentanone enol acetate.
  • Alicyclic Compounds : Including 1-morpholino-1-cyclohexene and cyclohexanone trimethylsilyl enol ether.
  • Aromatic Compounds : Notably benzene and anisole, leading to the formation of fluoroaromatic products .

Table 1: Examples of Fluorination Reactions

Substrate TypeExample CompoundReaction ConditionsProduct Yield
Aliphatic1-Octyl magnesium bromideReflux with N-fluoropyridinium saltHigh
Alicyclic1-Morpholino-1-cyclohexeneStirred at room temperature with acetonitrileModerate
AromaticAnisoleReflux in CH₂Cl₂ for 24 hoursUp to 70%

Advantages Over Other Fluorinating Agents

This compound presents several advantages compared to traditional fluorinating agents:

  • Cost-Effectiveness : It is less expensive than alternatives such as N-fluoropyridinium triflate.
  • Reduced Hazards : The preparation process eliminates the hazards associated with intermediates like pyridine difluoride.
  • Convenient Preparation Conditions : It can be synthesized at more manageable temperatures compared to other fluorinating agents .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in organic synthesis:

  • Fluorination of Anisole : In one study, anisole was refluxed with the reagent, resulting in a conversion rate of 20% to a mixture of fluoroanisoles after 7 hours, increasing to 70% after 24 hours .
  • Fluorination of Cyclohexanones : The reagent was also used effectively to convert cyclohexanone trimethylsilyl enol ether into 3-fluorocyclohexanone, showcasing its utility in synthesizing fluorinated ketones under mild conditions .

Preparation Methods

Dissolution of Pyridine-Boron Trifluoride

A mixture of Py·BF₃ (7 g, 0.0477 mol) and acetonitrile (50 mL) is prepared under an ice bath (−40°C to 0°C) to minimize premature decomposition. The solvent ratio (Py·BF₃:CH₃CN = 0.14 g/mL) ensures complete dissolution and prevents precipitation during subsequent steps.

Fluorination Reaction

Gaseous fluorine (8 mL/min), diluted with nitrogen (68 mL/min), is bubbled through the solution for 3 hours (0.054 mol F₂ consumed). The reaction temperature is maintained between −40°C and +35°C to balance reaction kinetics and product stability. A potassium iodide (KI) bubbler monitors fluorine uptake; cessation of iodine liberation indicates reaction completion.

Water Addition Strategies

Water is introduced incrementally (0.3–2.0 µL/g Py·BF₃) via two primary methods:

  • Wet Gas Stream : Nitrogen or air is saturated with water vapor and co-fed with fluorine.

  • Direct Incremental Addition : Microliter-scale water aliquots are injected at intervals dictated by fluorine flow rates.

Workup and Purification

Post-reaction, the mixture is triturated with carbon tetrachloride (CCl₄) and cooled to precipitate NFPH as a peach-colored solid. Recrystallization from acetone yields tan crystals with a melting point of 196–197°C.

Optimization of Reaction Parameters

Table 1: Critical Reaction Parameters and Their Effects

ParameterOptimal RangeEffect on Yield/Purity
Temperature−40°C to +35°CPrevents decomposition
Py·BF₃:CH₃CN Ratio≤0.8 g/mLEnsures solubility
Water Addition Rate0.3–2.0 µL/g Py·BF₃Suppresses byproducts
Fluorine Flow Rate8 mL/min (diluted)Balances reactivity

Elevating the Py·BF₃ concentration beyond 0.8 g/mL causes premature precipitation, obstructing fluorine diffusion and reducing yield by 15–20%. Similarly, exceeding +35°C accelerates side reactions, forming undefined fluorinated residues.

Analytical Characterization of NFPH

Table 2: Spectroscopic and Physical Properties

PropertyValueMethod
Melting Point196–197°CDifferential Scanning Calorimetry
¹⁹F NMR (δ)+48.2 ppm (1F), −150.1 ppm (7F)CD₃CN
¹H NMR (δ)9.24 (dd, 2H), 8.5–8.8 (m, 4H)CD₃CN
Elemental AnalysisC: 36.75%, H: 3.39%, N: 8.06%Combustion Analysis

The molecular weight, confirmed via iodometric titration (323 vs. calculated 331.6 g/mol), suggests slight hydration or solvent retention. The ¹¹B NMR resonance at −12 ppm (relative to NH₄BF₄) confirms the heptafluorodiborate anion.

Comparative Analysis with Related Fluorinating Agents

NFPH outperforms N-fluoropyridinium triflate in cost (∼40% lower BF₃ vs. CF₃SO₃⁻ sources) and thermal stability (mp 196°C vs. 90–91°C for tetrafluoroborate analogs). Unlike Umemoto’s reagents, NFPH requires no low-temperature (−78°C) steps, enabling scalable production.

Industrial-Scale Production Considerations

Pilot-scale trials emphasize:

  • Continuous Water Monitoring : Automated syringe pumps maintain µL-scale hydration.

  • Solvent Recycling : Acetonitrile recovery reduces costs by 30%.

  • Fluorine Utilization Efficiency : 85–90% fluorine consumption achieved via optimized flow rates.

Challenges and Alternative Approaches

Residual boron trifluoride in commercial Py·BF₃ may necessitate pre-purification. Alternative solvents like dichloromethane (CH₂Cl₂) yield lower purity (∼75%) due to poorer solubility. Recent attempts to substitute fluorine with xenon difluoride (XeF₂) failed, underscoring fluorine’s unique reactivity .

Q & A

Q. What are the established synthetic routes for N-Fluoropyridinium pyridine heptafluorodiborate (NFPy), and how do reaction conditions influence yield?

NFPy is synthesized via fluorination of pyridine·BF₃ complexes using elemental fluorine. Key factors include temperature control (sub-ambient to prevent decomposition) and stoichiometric ratios of pyridine to BF₃. A 1991 protocol reported a 60-70% yield under anhydrous conditions . Alternative methods involve pyridine derivatives with fluorinating agents like ClF in non-nucleophilic solvents, though yields may vary due to competing side reactions .

Q. What safety protocols are critical when handling NFPy in laboratory settings?

NFPy is classified as acutely toxic (oral, dermal) and corrosive (skin/eye contact). Mandatory precautions include:

  • Use of nitrile gloves, goggles, and lab coats (P280).
  • Avoidance of inhalation (P264) and strict prohibition of eating/drinking in labs (P270).
  • Storage in airtight containers (P405) with emergency eyewash stations accessible .

Q. How does NFPy compare to other electrophilic fluorinating agents (e.g., Selectfluor) in terms of reactivity and selectivity?

NFPy exhibits moderate electrophilicity, making it suitable for substrates sensitive to over-fluorination. Unlike Selectfluor, which operates via a radical mechanism, NFPy facilitates ionic pathways, favoring carbocation intermediates in non-nucleophilic solvents (e.g., dichloromethane). Selectivity for aromatic vs. aliphatic fluorination is solvent-dependent .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent outcomes of NFPy-mediated fluorination?

In nucleophilic solvents (e.g., alcohols), NFPy forms adducts via solvent participation, reducing fluorination efficiency. In non-nucleophilic solvents (e.g., CH₂Cl₂), it generates carbocations that undergo fluorination or elimination. Computational studies suggest solvent polarity stabilizes transition states, altering regioselectivity .

Q. How can researchers resolve contradictions in reported NFPy stability under varying storage conditions?

Discrepancies arise from moisture sensitivity: anhydrous NFPy stored at -20°C in desiccators remains stable for months, while traces of water accelerate decomposition into BF₄⁻ and pyridinium byproducts. X-ray crystallography confirms structural integrity in rigorously dry samples .

Q. What strategies optimize NFPy’s regioselectivity in fluorinating heteroaromatic systems (e.g., indoles or pyridines)?

  • Electronic tuning : Electron-rich substrates react faster due to enhanced carbocation stabilization.
  • Steric control : Bulky substituents on the substrate direct fluorination to less hindered positions.
  • Additives : Lewis acids (e.g., BF₃) enhance electrophilicity, while bases mitigate proton loss side reactions .

Q. How do computational models predict NFPy’s reactivity with novel substrates, and what experimental validations are required?

Density functional theory (DFT) simulations model charge distribution and transition states to predict fluorination sites. Experimental validation involves:

  • Kinetic isotope effects to confirm mechanism (ionic vs. radical).
  • Isotopic labeling (¹⁸O/²H) to trace reaction pathways .

Q. What role does NFPy play in catalytic cycles, such as cobalt-catalyzed hydroamination?

NFPy acts as a co-oxidant in cobalt(II) salen complex systems, regenerating active catalysts via single-electron transfer. For example, in intramolecular hydroamination of aminoalkenes, NFPy improves turnover frequency by 3× compared to traditional oxidants .

Methodological Recommendations

  • Contradiction Analysis : Compare NMR (¹⁹F, ¹H) and mass spectrometry data to identify decomposition byproducts in aged samples .
  • Experimental Design : Use Schlenk lines for moisture-sensitive reactions and monitor fluorination progress via in-situ IR spectroscopy .

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